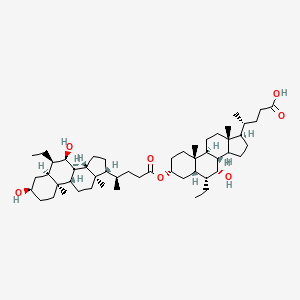
(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol
Vue d'ensemble
Description
(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol, also known as DIMBOA, is a natural compound found in many plant species. It belongs to the benzoxazinoid family of compounds and has been studied extensively due to its potential as a natural pesticide and herbicide. In
Applications De Recherche Scientifique
Green Synthesis Methods : A study by Singh et al. (2015) discusses a robust, metal catalyst-free method for synthesizing racemic derivatives of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol. This method is highlighted for its high regioselectivity, good substrate scope, and practicality in producing both N-substituted and N-unsubstituted products (Singh et al., 2015).
Chemical Reactions and Properties : The reaction of bis(4-chloro-1,2-benzoquinone 2-oximato)copper(II) with dimethyl acetylenedicarboxylate in various conditions, including anhydrous methanol, leads to different products. This study by Castellani and Millini (1984) explores the role of water in these reactions (Castellani & Millini, 1984).
Antimicrobial and Antioxidant Applications : Research by Sonia et al. (2013) demonstrates the synthesis of benzoxazinyl pyrazolone arylidenes, which exhibit potent antimicrobial and antioxidant properties. This underscores the potential of benzoxazine derivatives in pharmaceutical applications (Sonia et al., 2013).
Photopolymerization and Thermally Activated Polymerization : A study by Jin et al. (2011) introduces photopolymerizable benzoxazines, a novel class of compounds synthesized through specific chemical reactions. These compounds demonstrate potential in material science for their unique polymerization properties (Jin et al., 2011).
Photochemical Transformations : Research by Marubayashi et al. (1992) examines the unique photochemical reactions of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate, leading to the formation of β-lactam compounds, which are important in various chemical syntheses (Marubayashi et al., 1992).
Catalytic Hydrogenation in Chemical Synthesis : A study by Sukhorukov et al. (2008) delves into the catalytic hydrogenation of dihydrooxazines, exploring the potential for producing various chemical products under different conditions (Sukhorukov et al., 2008).
Neuroprotective Activities : Largeron et al. (2001) investigated the neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. Their findings highlight the potential of these compounds in medical applications, particularly in protecting against brain damage (Largeron et al., 2001).
Proton Exchange Membrane in Fuel Cells : Yao et al. (2014) synthesized a novel sulfonic acid-containing benzoxazine monomer, showcasing its application in direct methanol fuel cells, indicating the versatility of benzoxazine compounds in energy technology (Yao et al., 2014).
Propriétés
IUPAC Name |
(2-methyl-3,4-dihydro-1,4-benzoxazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(7-12)6-11-8-4-2-3-5-9(8)13-10/h2-5,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWGNSDZLQIBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,5-dimethoxyphenyl]ethynyl]benzoic acid](/img/structure/B1435201.png)



![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}propanoic acid](/img/structure/B1435205.png)




![5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1435216.png)



